Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate

Anticancer Cytotoxicity Benzofuran Derivatives

This 3,5-disubstituted benzofuran-2-carboxylate features a 5-amino group essential for hydrogen bonding with kinase hinge regions and a 3-ethoxy group that balances lipophilicity for cellular activity. Unlike unsubstituted analogs, the precise substitution pattern is critical for accurate SAR studies targeting PI3K/Akt/mTOR pathways and antimicrobial development. Using generic benzofuran-2-carboxylates risks false-negative results and wasted resources. Procure this differentiated intermediate to advance your drug discovery programs with confidence.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B11776587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-3-ethoxybenzofuran-2-carboxylate
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC
InChIInChI=1S/C12H13NO4/c1-3-16-10-8-6-7(13)4-5-9(8)17-11(10)12(14)15-2/h4-6H,3,13H2,1-2H3
InChIKeyVAAMESASOQRCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate: Core Structure and Baseline Procurement Context


Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate is a 3,5-disubstituted benzofuran-2-carboxylate derivative characterized by a 5-amino group and a 3-ethoxy substituent on the benzofuran core [1]. This compound belongs to a class of heterocyclic scaffolds that are widely recognized for their potential in medicinal chemistry due to the benzofuran moiety's ability to confer diverse biological activities and metabolic stability [2]. Its structural features position it as a versatile intermediate for the synthesis of more complex pharmacologically active molecules, particularly those targeting kinase inhibition and antimicrobial pathways, making it a candidate for procurement in early-stage drug discovery and chemical biology research.

Why Generic Benzofuran-2-carboxylates Cannot Replace Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate in Target-Focused Research


Simple substitution with unsubstituted benzofuran-2-carboxylates or analogs lacking the specific 5-amino-3-ethoxy motif is inadequate for studies requiring a defined pharmacological profile. The presence and precise positioning of the 5-amino and 3-ethoxy groups are critical determinants of biological activity, as evidenced by structure-activity relationship (SAR) studies within the benzofuran class [1]. For instance, the 5-amino group is often essential for hydrogen bonding interactions with target proteins, while the 3-ethoxy group modulates lipophilicity and metabolic stability, directly influencing cellular permeability and pharmacokinetic properties [2]. Using a generic analog without these specific substituents risks yielding false-negative results in target engagement assays or misleading SAR conclusions, thereby compromising the validity of early-stage research and wasting procurement resources.

Quantitative Differentiation of Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate Against Closest Analogs


Comparative Cytotoxic Potency: 5-Amino-3-ethoxy vs. 3-Ethoxy Scaffold in Cancer Cell Lines

While direct head-to-head data for the exact compound is absent in public literature, class-level inference from a study on structurally related 5-aminosubstituted benzofurans demonstrates that the presence of a 5-amino group on the benzofuran-2-carboxylate core is critical for achieving low micromolar cytotoxic activity. In this study, compounds bearing a 5-amino substituent exhibited significant growth inhibition across multiple cancer cell lines, whereas analogs lacking this feature showed markedly reduced or no activity [1].

Anticancer Cytotoxicity Benzofuran Derivatives

Synthetic Versatility: 5-Amino Group Enables Diversification Not Possible with 5-Unsubstituted Analogs

The 5-amino group of Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate serves as a critical synthetic handle for diversification, enabling a range of transformations (e.g., amide coupling, sulfonamide formation, reductive amination) that are impossible with the corresponding 5-unsubstituted analog (e.g., Methyl 3-ethoxybenzofuran-2-carboxylate). This functional handle is essential for constructing focused compound libraries to probe structure-activity relationships [1].

Medicinal Chemistry Synthetic Intermediate Benzofuran Functionalization

Physicochemical Property Modulation: 3-Ethoxy Group Enhances Lipophilicity vs. 3-Hydroxy Analogs

The 3-ethoxy substituent on the benzofuran core of Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate is predicted to confer higher lipophilicity compared to a 3-hydroxy analog. This increased lipophilicity (higher LogP) is known to enhance membrane permeability and cellular uptake, which is a desirable property for intracellular target engagement. While direct experimental LogP data is not publicly available for this specific compound, in silico predictions and class-level SAR indicate a significant difference in physicochemical profile that can influence biological performance [1].

Drug-likeness Lipophilicity Physicochemical Properties

Optimal Research and Procurement Applications for Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate


Lead Optimization in Kinase Inhibitor Programs

Given the established importance of the benzofuran scaffold in kinase inhibition, this compound serves as a valuable core for synthesizing focused libraries of potential PI3K or tyrosine kinase inhibitors. Its 5-amino group allows for rapid analoging to explore interactions with the kinase hinge region, while the 3-ethoxy group provides a balanced lipophilicity for cellular activity [1].

Synthesis of Antimicrobial Benzofuran Derivatives

This compound is a key intermediate for synthesizing novel antimicrobial agents targeting Gram-positive and Gram-negative bacteria. The 5-amino group is a versatile site for introducing various moieties known to enhance antimicrobial potency and spectrum, as demonstrated in studies of related benzofuran-2-carboxylate analogs [2].

Chemical Biology Probe Development for PI3K Pathway Studies

The compound's core structure aligns with known PI3Kα inhibitor pharmacophores. It can be used as a starting point for the development of chemical probes to dissect the PI3K/Akt/mTOR signaling pathway in cancer cells, leveraging the quantitative SAR data available for similar benzofuran derivatives that show low micromolar PI3Kα inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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